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Compound of Interest

Compound Name: (R)-Morpholine-2-carboxylic acid

Cat. No.: B108959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-Morpholine-2-
carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry

and drug discovery. This document details its chemical identifiers, physicochemical properties,

synthesis and purification protocols, and its potential role in modulating central nervous system

(CNS) signaling pathways.

Chemical Identifiers and Physicochemical
Properties
(R)-Morpholine-2-carboxylic acid and its common derivatives are characterized by the

following identifiers and properties. The data presented below has been compiled from various

chemical suppliers and databases.

Table 1: Chemical Identifiers
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Compound Name CAS Number Molecular Formula InChI Key

(R)-Morpholine-2-

carboxylic acid
1212396-52-5 C₅H₉NO₃

FYCRNRZIEVLZDO-

SCSAIBSYSA-N

(R)-Morpholine-2-

carboxylic acid

hydrochloride

1273577-14-2 C₅H₁₀ClNO₃ N/A

(R)-N-Boc-

Morpholine-2-

carboxylic acid

884512-77-0 C₁₀H₁₇NO₅
LGWMTRPJZFEWCX

-SSDOTTSWSA-N

Table 2: Physicochemical Properties

Property
(R)-Morpholine-2-
carboxylic acid

(R)-N-Boc-Morpholine-2-
carboxylic acid

Molecular Weight 131.13 g/mol [1] 231.25 g/mol

Appearance White to off-white solid White to off-white solid

Melting Point Not reported Not reported

Solubility Soluble in water

Soluble in organic solvents

(e.g., Dichloromethane, Ethyl

acetate)

pKa Not reported Not reported

Storage 2-8°C, protect from light 2-8°C, protect from light

Experimental Protocols
Detailed methodologies for the synthesis and purification of (R)-Morpholine-2-carboxylic acid
are crucial for its application in research and development. The following protocols are based

on established methods for the synthesis of chiral morpholine derivatives and the resolution of

racemic mixtures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemscene.com/1212396-52-5.html
https://www.benchchem.com/product/b108959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis via Asymmetric Hydrogenation (Hypothetical
Protocol)
Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for the

enantioselective synthesis of chiral morpholines.[2] This hypothetical protocol outlines a

potential route.

Experimental Workflow: Asymmetric Hydrogenation

Start: Prochiral Dehydromorpholine Precursor

[Rh(COD)2]BF4 + Chiral Ligand (e.g., BINAP)Catalyst Preparation

Hydrogenation
(H2, Solvent, Pressure, Temp)

Reaction Work-up
(Solvent removal, Extraction)

Purification
(Crystallization or Chromatography) Product: (R)-Morpholine-2-carboxylic acid ester Ester Hydrolysis

(e.g., LiOH, THF/H2O) Final Product: (R)-Morpholine-2-carboxylic acid

Click to download full resolution via product page

Caption: Workflow for the asymmetric synthesis of (R)-Morpholine-2-carboxylic acid.

Methodology:

Catalyst Preparation: In a glovebox, a chiral phosphine ligand (e.g., (R)-BINAP) and a

rhodium precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed solvent (e.g.,

methanol or dichloromethane).

Hydrogenation: The prochiral dehydromorpholine precursor is dissolved in the same solvent

in a high-pressure reactor. The catalyst solution is then transferred to the reactor. The reactor

is purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-50 atm). The

reaction is stirred at a specific temperature (e.g., room temperature to 50°C) for a set time

(e.g., 12-24 hours).

Work-up: Upon completion, the reactor is depressurized, and the solvent is removed under

reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and

washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated.
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Purification: The crude product, an ester of (R)-Morpholine-2-carboxylic acid, is purified by

column chromatography on silica gel or by crystallization.

Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and water.

An excess of a base (e.g., lithium hydroxide) is added, and the mixture is stirred at room

temperature until the reaction is complete (monitored by TLC).

Final Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to pH ~2-3.

The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The

combined organic layers are dried, filtered, and concentrated to yield (R)-Morpholine-2-
carboxylic acid.

Synthesis via Chiral Resolution of Racemic Morpholine-
2-carboxylic acid
Chiral resolution is a classical and effective method for separating enantiomers.[3] This

involves the formation of diastereomeric salts with a chiral resolving agent.

Experimental Workflow: Chiral Resolution

Start: Racemic Morpholine-2-carboxylic acid

Diastereomeric Salt Formation
(Solvent, Heat)

Chiral Resolving Agent
(e.g., (R)-(-)-1-Phenylethylamine)

Fractional Crystallization Separation of Diastereomers
(Filtration)

Liberation of Enantiomer
(Acidification) Product: (R)-Morpholine-2-carboxylic acid

Click to download full resolution via product page

Caption: Workflow for the chiral resolution of racemic Morpholine-2-carboxylic acid.

Methodology:

Salt Formation: Racemic morpholine-2-carboxylic acid is dissolved in a suitable solvent (e.g.,

ethanol or methanol) with heating. A stoichiometric amount of a chiral resolving agent (e.g.,
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(R)-(-)-1-phenylethylamine) is added to the solution.

Fractional Crystallization: The solution is slowly cooled to room temperature and then further

cooled in an ice bath to induce crystallization of one of the diastereomeric salts.

Separation: The crystallized diastereomeric salt is collected by filtration and washed with a

small amount of cold solvent. The mother liquor, enriched in the other diastereomer, can be

processed separately.

Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water and

acidified with a strong acid (e.g., hydrochloric acid) to a low pH.

Extraction and Isolation: The liberated (R)-Morpholine-2-carboxylic acid is extracted with

an organic solvent. The combined organic extracts are dried over a drying agent, filtered,

and the solvent is evaporated to yield the enantiomerically enriched product. The

enantiomeric excess can be determined by chiral HPLC.

Analytical Data
Characterization of (R)-Morpholine-2-carboxylic acid is typically performed using

spectroscopic and chromatographic techniques. While specific spectra for the free acid are not

readily available in the public domain, data for its hydrochloride salt can be found from

commercial suppliers.

Table 3: Expected Analytical Data
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Technique Expected Observations

¹H NMR

Signals corresponding to the morpholine ring

protons, with distinct chemical shifts and

coupling constants. The carboxylic acid proton

will appear as a broad singlet.

¹³C NMR

Resonances for the four unique carbons of the

morpholine ring and the carbonyl carbon of the

carboxylic acid.

Mass Spec (MS)
A molecular ion peak corresponding to the mass

of the compound.

Chiral HPLC

Separation of the (R) and (S) enantiomers on a

suitable chiral stationary phase, allowing for the

determination of enantiomeric purity.

Role in CNS Signaling Pathways
The morpholine moiety is a privileged scaffold in medicinal chemistry, particularly for CNS-

targeting drugs, due to its favorable physicochemical properties that can enhance blood-brain

barrier permeability.[4][5][6] Morpholine-containing compounds have been shown to interact

with various receptors and enzymes in the CNS.[7][8] (R)-Morpholine-2-carboxylic acid can

serve as a key building block for the synthesis of more complex molecules designed to

modulate these targets.

Signaling Pathway: Modulation of a G-Protein Coupled Receptor (GPCR)

The diagram below illustrates a generalized signaling pathway for a GPCR, a common target

for CNS drugs. A hypothetical antagonist derived from (R)-Morpholine-2-carboxylic acid
could block the binding of the endogenous ligand, thereby inhibiting downstream signaling.
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Caption: Generalized GPCR signaling pathway modulated by a morpholine-based antagonist.
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The chiral nature of (R)-Morpholine-2-carboxylic acid is critical, as stereochemistry often

dictates the binding affinity and efficacy of a drug molecule at its biological target. The specific

(R)-configuration can provide the necessary three-dimensional arrangement of functional

groups to fit into a chiral binding pocket of a receptor or enzyme active site.

Conclusion
(R)-Morpholine-2-carboxylic acid is a valuable chiral building block with significant potential

in the development of novel therapeutics, particularly for CNS disorders. Its synthesis can be

achieved through various stereoselective methods, and its incorporation into larger molecules

can impart favorable pharmacokinetic properties. The detailed information provided in this

guide is intended to support researchers and drug development professionals in their efforts to

utilize this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b108959#r-morpholine-2-carboxylic-acid-cas-number-
and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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